[(4-Bromothiophen-2-yl)methyl](methyl)pentylamine
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Overview
Description
(4-Bromothiophen-2-yl)methylpentylamine is an organic compound that features a brominated thiophene ring attached to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylpentylamine typically involves the bromination of thiophene followed by a series of substitution reactions. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.
Formation of (4-Bromothiophen-2-yl)methanol: The brominated thiophene undergoes a Grignard reaction with methylmagnesium bromide to form (4-bromothiophen-2-yl)methanol.
Conversion to (4-Bromothiophen-2-yl)methylamine: The alcohol group is then converted to an amine group through a reductive amination process using reagents such as sodium cyanoborohydride.
Alkylation: Finally, the amine is alkylated with pentyl bromide to yield (4-Bromothiophen-2-yl)methylpentylamine.
Industrial Production Methods
Industrial production methods for (4-Bromothiophen-2-yl)methylpentylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylpentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylpentylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylpentylamine involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological targets. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorothiophen-2-yl)methylpentylamine
- (4-Fluorothiophen-2-yl)methylpentylamine
- (4-Iodothiophen-2-yl)methylpentylamine
Uniqueness
(4-Bromothiophen-2-yl)methylpentylamine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNS/c1-3-4-5-6-13(2)8-11-7-10(12)9-14-11/h7,9H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZKBEWNOVZYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CC1=CC(=CS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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